molecular formula C12H21NO2 B12073337 trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate

trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate

Cat. No.: B12073337
M. Wt: 211.30 g/mol
InChI Key: AILRLTBWNPHJKW-UHFFFAOYSA-N
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Description

trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate: is a chemical compound with a complex structure that includes a cyclohexane ring, a cyclopropylamino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate typically involves the reaction of trans-4-methylcyclohexanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is often catalyzed by protonic acids and may involve the use of sodium azide to generate isocyanate intermediates, which are then hydrolyzed to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to be environmentally friendly by minimizing waste and using safer reagents .

Chemical Reactions Analysis

Types of Reactions: trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may also participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

  • trans-4-Methyl-1-cyclohexanecarboxylic acid
  • Methyl trans-4-aminocyclohexanecarboxylate
  • Cyclohexanol, 4-methyl-, trans-

Uniqueness: Compared to similar compounds, trans Methyl 4-((cyclopropylamino)methyl)cyclohexanecarboxylate stands out due to its cyclopropylamino group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 4-[(cyclopropylamino)methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11/h9-11,13H,2-8H2,1H3

InChI Key

AILRLTBWNPHJKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CNC2CC2

Origin of Product

United States

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